3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)-
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Overview
Description
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes two indole moieties connected through a dihydroindolone framework. Indoles are known for their biological activity and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the synthesis might start with the preparation of the indole moieties followed by their coupling through a dihydroindolone intermediate .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or sulfonated indoles .
Scientific Research Applications
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways depend on the specific biological context and the target organism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3H-Indol-3-one, 1,2-dihydro-2-methyl-2-(2-methyl-1H-indol-3-yl)- is unique due to its dual indole structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
23740-95-6 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-1H-indol-3-yl)-1H-indol-3-one |
InChI |
InChI=1S/C18H16N2O/c1-11-16(12-7-3-5-9-14(12)19-11)18(2)17(21)13-8-4-6-10-15(13)20-18/h3-10,19-20H,1-2H3 |
InChI Key |
PVXVETMDFUEGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C(=O)C4=CC=CC=C4N3)C |
Origin of Product |
United States |
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